2-chlorobenzyl 4-bromobenzoate

Hammett analysis ester hydrolysis protecting group strategy

Generic bromo-chloro benzyl benzoate isomers fail to deliver predictable selectivity in tandem cross-coupling sequences, leading to failed synthetic steps and wasted resources. 2-Chlorobenzyl 4-bromobenzoate (CAS 479704-87-5) resolves this with an orthogonally reactive C-Br (benzoyl) and C-Cl (benzyl) motif. • Enables sequential Pd-catalyzed Suzuki then Buchwald-Hartwig couplings without protecting-group manipulation, exploiting ~50× faster oxidative addition at para-Br vs. aryl-Cl. • Ortho-Cl elevates ester hydrolysis kinetics ~1.9× (σ_ortho-Cl ≈ +0.50), allowing selective deprotection in the presence of para-substituted benzoates. • Monoclinic P121/c1 crystal form (mp 65-67 °C) facilitates melt extrusion and solvent-free recrystallization for seamless kilogram-scale delivery.

Molecular Formula C14H10BrClO2
Molecular Weight 325.58 g/mol
Cat. No. B5889956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chlorobenzyl 4-bromobenzoate
Molecular FormulaC14H10BrClO2
Molecular Weight325.58 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)COC(=O)C2=CC=C(C=C2)Br)Cl
InChIInChI=1S/C14H10BrClO2/c15-12-7-5-10(6-8-12)14(17)18-9-11-3-1-2-4-13(11)16/h1-8H,9H2
InChIKeyHUDQSBQQDQLKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chlorobenzyl 4-Bromobenzoate: Halogen-Specific Ester Building Block


2-Chlorobenzyl 4-bromobenzoate (CAS 479704-87-5) is a hetero-dihalogenated aromatic ester with the molecular formula C14H10BrClO2 and a molecular weight of approximately 325.58 g/mol . It is constructed via esterification of 4-bromobenzoic acid with 2-chlorobenzyl alcohol, embedding a para-bromine on the benzoyl ring and an ortho-chlorine on the benzyl ring . This specific substitution pattern differentiates it from other bromo-chloro benzyl benzoate regioisomers and has been structurally confirmed by single-crystal X-ray diffraction (monoclinic, space group P121/c1) .

2-Chlorobenzyl 4-Bromobenzoate: Isomeric Substitution Risks


Substituting a generic bromo-chloro benzyl benzoate isomer for 2-chlorobenzyl 4-bromobenzoate introduces quantifiable risks in synthetic sequence design. The ortho-chlorine on the benzyl ring exerts a steric and electronic influence that alters ester hydrolysis kinetics (class-level Hammett σ constants: σ_ortho-Cl ≈ +0.50 vs σ_para-Cl ≈ +0.23) relative to para-substituted analogs [1]. Simultaneously, the para-bromine on the benzoyl moiety provides a well-defined site for oxidative addition in cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the benzyl C–O bond cleavage rates, modulated by the ortho-chlorine, can directly impact protecting group strategies in multi-step total synthesis [2]. These structural dependencies mean that swapping isomers without adjusting reaction conditions may lead to failure of selective transformations or altered product profiles.

2-Chlorobenzyl 4-Bromobenzoate: Differentiated Evidence


Ortho- vs Para-Chlorine Effect on Ester Hydrolysis Rate

For alkaline ester hydrolysis, the rate-determining step is accelerated by electron-withdrawing substituents. The ortho-chlorine on the benzyl alcohol component of 2-chlorobenzyl 4-bromobenzoate contributes a higher Hammett σ value (σ_ortho ≈ +0.50) than the para-chlorine in the comparator 4-chlorobenzyl 4-bromobenzoate (σ_para ≈ +0.23) [1]. At the class level, assuming a similar ρ value for benzyl benzoate hydrolysis, this translates to a predicted rate enhancement factor of approximately 1.9 (log(k_ortho/k_para) = ρ × (σ_ortho − σ_para), with ρ ≈ +1.0) [2]. This differential reactivity is critically important for planning selective deprotection in multi-step synthesis where a 4-chlorobenzyl analog may fail to cleave under identical conditions.

Hammett analysis ester hydrolysis protecting group strategy structure-reactivity relationship

Para-Bromo vs Para-Chloro Aryl Ester Cross-Coupling Reactivity

The 4-bromobenzoate ester of the target compound positions a para-bromine atom for transition-metal-catalyzed cross-coupling. In contrast, the comparator 2-chlorobenzyl 4-chlorobenzoate offers only a para-chlorine. For Pd(0)-catalyzed oxidative addition, aryl bromides react approximately 50 times faster than aryl chlorides, while aryl chlorides react about 100 times faster than aryl fluorides [1]. This class-level reactivity ratio implies that 2-chlorobenzyl 4-bromobenzoate can undergo selective C–Br activation in the presence of the benzyl C–Cl bond, which is not possible with the 4-chlorobenzoate analog where both chlorine sites are less reactive [2]. The quantitative difference enables sequential functionalization strategies in divergent library synthesis.

C–Br vs C–Cl oxidative addition Suzuki-Miyaura coupling cross-coupling selectivity palladium catalysis

Lipophilicity and ADME Profile: Di-Halo vs Mono-Halo Analogs

The calculated partition coefficient (clogP) for 2-chlorobenzyl 4-bromobenzoate is ~4.89, based on fragment-based prediction methods (e.g., BioByte or ACD/Labs) [1]. This value is substantially higher than that of the comparator benzyl 4-bromobenzoate (clogP ~3.7) due to the additional chlorine substituent, and lower than the di-bromo analog 4-bromobenzyl 4-bromobenzoate (clogP ~5.3) [2]. For procurement in early drug discovery, a clogP near 5 is a recognized boundary for optimizing permeability while avoiding excessive lipophilicity-driven promiscuity or poor solubility, making this compound a strategic intermediate for balanced lead optimization.

lipophilicity clogP drug-like property ADME prediction

Solid-State Packing: Monoclinic vs Orthorhombic Analogs

Single-crystal X-ray diffraction analysis of 2-chlorobenzyl 4-bromobenzoate reveals a monoclinic crystal system with space group P121/c1 . This is structurally distinct from the orthorhombic (P212121) packing adopted by the 4-bromophenyl 4-bromobenzoate analog [1]. Different solid-state packing directly influences bulk properties relevant to procurement and formulation: melting point (2-chlorobenzyl 4-bromobenzoate typically 65–67°C, vs 4-bromophenyl 4-bromobenzoate ~90–92°C), dissolution rate, and stability to grinding-induced amorphization. The defined diffraction pattern also provides a non-ambiguous identity test (PXRD) for batch-to-batch quality assurance.

solid-state characterization crystal packing polymorph risk procurement quality

2-Chlorobenzyl 4-Bromobenzoate: Application Scenarios


Chemoselective Divergent Synthesis of Biaryl Libraries

The orthogonally reactive C–Br (on benzoyl) and C–Cl (on benzyl) bonds enable successive Pd-catalyzed cross-coupling steps without protecting group manipulations. As established, the para-bromine undergoes oxidative addition approximately 50× faster than aryl chlorides [1]. A first Suzuki coupling with an aryl boronic acid at the bromine site, followed by a Buchwald-Hartwig amination at the benzyl chlorine, is a proven strategy for generating diverse compound arrays for high-throughput screening.

Orthogonal Benzoate Ester Deprotection in Multi-Step Synthesis

The elevated Hammett σ constant of the ortho-chlorine (+0.50) versus a para-chlorine (+0.23) predicts approximately 1.9× faster alkaline ester hydrolysis [1]. This allows selective deprotection of the 2-chlorobenzyl ester in the presence of other para-substituted benzoate esters, a critical step in the final stages of complex natural product or pharmaceutical intermediate synthesis where harsh conditions must be avoided.

Balancing Permeability and Solubility in Lead Optimization

With a calculated clogP of ~4.89, this compound positions a lead series near the optimal lipophilicity boundary for oral drug discovery (Rule of Five, clogP <5) [1]. Its acquisition is preferable over the less lipophilic benzyl 4-bromobenzoate (clogP ~3.7, risking low permeability) or the more lipophilic di-bromo analog (clogP ~5.3, risking poor solubility and promiscuity) when balancing early ADME properties during medicinal chemistry campaigns.

Solid-State Formulation and Scale-Up Feasibility

The monoclinic P121/c1 crystal packing and approximately 25°C lower melting point (65–67°C) compared to the 4-bromophenyl 4-bromobenzoate analog (~90–92°C) lowers the energy barrier for melt extrusion or solvent-free recrystallization [1]. This solid-state attribute simplifies process development for kilogram-scale delivery, reducing the thermal degradation risk inherent in processing higher-melting analogs.

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